molecular formula C8H9FO2 B2809321 2-Ethoxy-5-fluorophenol CAS No. 376600-64-5

2-Ethoxy-5-fluorophenol

Cat. No.: B2809321
CAS No.: 376600-64-5
M. Wt: 156.156
InChI Key: MDVRZCJCXNNNNN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenol ring

Scientific Research Applications

2-Ethoxy-5-fluorophenol has several applications in scientific research:

Safety and Hazards

2-Ethoxy-5-fluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), ethyl iodide (C2H5I), sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

  • Quinones (from oxidation)
  • Hydroxy derivatives (from reduction)
  • Various substituted phenols (from substitution)

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Ethoxyphenol
  • 5-Fluorophenol
  • 2-Methoxy-5-fluorophenol

Comparison: 2-Ethoxy-5-fluorophenol is unique due to the presence of both an ethoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. Additionally, the presence of the fluorine atom can enhance the compound’s biological activity and selectivity.

Properties

IUPAC Name

2-ethoxy-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRZCJCXNNNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-bromo-1-ethoxy-4-fluoro-benzene (3.1 g) described in example 1.1 was dissolved in THF (25 ml). The solution was cooled to −75° C. and a solution of n-BuLi (9.73 ml, 1.6 M in hexane) was added slowly. The mixture was stirred for 30 min at −75° C. Trimethylborate (1.62 g) was added within 5 min. Acetic acid (1.27 g) and a 30% solution of H2O2 (1.51 g) were added sequentially. The mixture was stirred for 30 min at 0° C. and for 3 h at room temperature. Water was added and the mixture was extracted with ethyl acetate. The crude product was purified by column chromatography (n-hexane/ethyl acetate) to yield 1.77 g of 2-ethoxy-5-fluoro-phenol as a colorless oil. MS: 156 ([M]+).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
9.73 mL
Type
reactant
Reaction Step Two
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1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.51 g
Type
reactant
Reaction Step Six
Quantity
1.27 g
Type
solvent
Reaction Step Six

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